4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid
Description
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and a carboxylic acid group
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8/h8H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
HNBJCPAOQRKILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperidine ring and the carboxylic acid group. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-(1-methyl-4-piperidinyl)acetaldehyde: This compound has a similar piperidine ring but lacks the thiazole and carboxylic acid groups.
4-methyl-2-(1-methylpiperidin-4-yl)-2H-pyrazol-3-ylamine: This compound has a similar piperidine ring but includes a pyrazole ring instead of a thiazole ring. The uniqueness of 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid (commonly referred to as MPTCA) is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data.
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
IUPAC Name: 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid
The synthesis of MPTCA typically involves multiple steps:
- Formation of the Thiazole Ring: This is achieved through a cyclization reaction involving thioamide and α-haloketone under acidic conditions.
- Introduction of the Piperidine Ring: A nucleophilic substitution reaction introduces the piperidine moiety.
- Carboxylation: The carboxylic acid group is added using carbon dioxide under high pressure and temperature.
- Salt Formation: The compound is often converted to its dihydrochloride salt for enhanced stability and solubility .
MPTCA's biological activity is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: MPTCA has been shown to inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is particularly relevant in pathways related to inflammation and microbial growth.
- Receptor Modulation: The compound can act as both an agonist and antagonist at various receptors, influencing cellular signaling pathways involved in pain and inflammation .
Antimicrobial Properties
Research indicates that MPTCA exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections . For instance, a study highlighted its ability to inhibit growth in Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
MPTCA has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases. This effect may be linked to its modulation of specific signaling pathways involved in inflammation .
Anticancer Activity
Preliminary studies suggest that MPTCA may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, where it demonstrated cytotoxicity at certain concentrations. Notably, compounds with similar thiazole structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
